molecular formula C32H23ClN8NaO14S4 B097997 Reactive Red 4 CAS No. 17681-50-4

Reactive Red 4

Cat. No.: B097997
CAS No.: 17681-50-4
M. Wt: 930.3 g/mol
InChI Key: CUOROLOHDZKKOK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, primarily targets chitosan . Chitosan is a natural polymer produced by numerous organisms like fungi, arthropods, crustaceans, insects, and mollusks . It is the only naturally sourced polymer that can be protonated in acidic conditions, making it positively charged . This polycationic character is crucial in many applications, such as forming polyplexes with negatively charged nucleic acids for gene delivery, facilitating interaction with negatively charged mucosa and cell membranes for drug delivery vehicles, and interacting with crosslinking agents to form hydrogels .

Mode of Action

Cibacron Brilliant Red 3B-A interacts with chitosan to form micro- to nanometer-sized aggregates, depending on their charge ratio . This interaction induces several photophysical changes in Cibacron Brilliant Red 3B-A, including a bathochromic band shift, emission at 600 nm, and emission quenching at 360 nm . These changes are also induced, albeit less intensely, by the chitosan monomer glucosamine and poly (allylamine) hydrochloride, both of which contain amino groups .

Biochemical Pathways

The interaction between Cibacron Brilliant Red 3B-A and chitosan affects the absorbance spectrum of the dye, a phenomenon known as metachromasy . This effect was initially used in microscopy for specifically staining tissues but was later found to occur when many dyes interact with polyelectrolytes of opposite charge in solution .

Result of Action

The interaction between Cibacron Brilliant Red 3B-A and chitosan results in the formation of aggregates that exhibit unique photophysical properties . These aggregates have a twisted, chiral structure, as suggested by the chitosan-induced circular dichroism in Cibacron Brilliant Red 3B-A . The low linear charge density of chitosan and its chiral conformation are considered responsible for the enhanced photophysical response of Cibacron Brilliant Red 3B-A interacting with the polycation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cibacron Brilliant Red 3B-A. For instance, the dye’s interaction with chitosan and the resulting changes in its photophysical properties depend on their charge ratio . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Telithromycin is synthesized by substituting a ketogroup for the cladinose sugar in erythromycin and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring. Additionally, the oxygen at the 6 position is methylated to achieve better acid-stability .

Industrial Production Methods: The industrial production of telithromycin involves several steps, including the fermentation of erythromycin, chemical modifications to introduce the ketogroup and carbamate ring, and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Telithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Telithromycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Telithromycin: Telithromycin’s unique dual binding mechanism to the bacterial ribosome and its structural modifications make it more effective against resistant strains of bacteria compared to other macrolides .

Properties

CAS No.

17681-50-4

Molecular Formula

C32H23ClN8NaO14S4

Molecular Weight

930.3 g/mol

IUPAC Name

tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39);

InChI Key

CUOROLOHDZKKOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na]

17681-50-4

Related CAS

16480-43-6 (Parent)

Synonyms

cibacron brilliant red 3B-A
Procion Reactive Red 4
Procion Reactive Red 4, tetrasodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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